molecular formula C7H9ClN2O2S B1454769 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride CAS No. 1190971-73-3

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride

Cat. No.: B1454769
CAS No.: 1190971-73-3
M. Wt: 220.68 g/mol
InChI Key: IAXOHPQQBQEJGN-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride is a chemical compound with the molecular formula C8H10N2O2S·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a reagent in the synthesis of other chemical derivatives and has significant importance in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a thiazole derivative with a pyridine derivative in the presence of a suitable catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
  • Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate Hydrochloride
  • tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Uniqueness

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications .

Biological Activity

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS No. 720720-96-7) is a chemical compound with significant biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

  • Molecular Formula : C₈H₁₁ClN₂O₂S
  • Molecular Weight : 234.70 g/mol
  • Physical Form : White crystalline solid
  • Purity : ≥97% (HPLC)

Biological Activity

The biological activity of this compound has been investigated in various studies. The compound exhibits several pharmacological properties:

  • Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit specific enzymes involved in disease processes. For instance, it has been shown to act as an inhibitor for PARK7 (also known as DJ-1), a protein implicated in Parkinson's disease and other neurodegenerative disorders. The inhibition mechanism involves covalent modification of the active site cysteine residue in PARK7 .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The structural features of the thiazolo-pyridine framework contribute to its ability to disrupt bacterial cell wall synthesis .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of this compound, suggesting it may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines .

Enzyme Inhibition Studies

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydrothiazolo[5,4-c]pyridine exhibited selective inhibitory effects on PARK7 with IC50 values in the submicromolar range. This finding underscores the compound's potential as a lead structure for developing new PARK7 inhibitors .

Antimicrobial Testing

In a series of antimicrobial assays, 5-methyl derivatives of tetrahydrothiazolo[5,4-c]pyridine were tested against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL for certain strains .

Anti-inflammatory Mechanisms

Research into the anti-inflammatory properties revealed that treatment with tetrahydrothiazolo[5,4-c]pyridine derivatives resulted in decreased levels of TNF-alpha and IL-6 in vitro. These findings suggest a promising avenue for further exploration in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionSelective inhibitor of PARK7; IC50 < 1 µM
Antimicrobial ActivitySignificant inhibition against various bacterial strains at low concentrations
Anti-inflammatory EffectsModulation of TNF-alpha and IL-6 levels

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, and how are they determined experimentally?

  • Answer : The compound is a yellow-to-light brown crystalline solid with a molecular formula C₈H₁₁ClN₂O₂S (MW: 234.71 g/mol) and a melting point of 199–203°C . Its hygroscopic nature necessitates storage in desiccated conditions. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the bicyclic thiazolo-pyridine core and substituents.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (e.g., using C18 columns and UV detection at 254 nm, as described for structurally similar hydrochlorides) .
  • Differential Scanning Calorimetry (DSC) : To validate the melting point range and detect polymorphic transitions .

Q. What synthetic routes are commonly employed to prepare this compound, and what intermediates are critical?

  • Answer : A multi-step synthesis involves:

Cyclocondensation : Reacting N-methyl-4-piperidone with sulfur and cyanamide to form the thiazolo-pyridine core.

Functionalization : Sequential steps like Sandmeyer bromination, lithium-halogen exchange, carboxylation with CO₂, and salt formation with HCl .

  • Key Intermediate : Ethyl 5-Boc-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate (CAS 1053656-51-1) is pivotal for introducing the carboxylic acid group .
  • Alternative Route : Deprotection of tert-butoxycarbonyl (Boc)-protected precursors using HCl in methanol (e.g., 6-Boc-tetrahydrothienopyridine → hydrochloride salt) .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : Due to its hygroscopicity, store under inert gas (argon/nitrogen) in sealed containers at 2–8°C. Pre-dry the compound under vacuum (40–60°C) before use in moisture-sensitive reactions. Degradation products (e.g., free carboxylic acid) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. What strategies optimize yield and purity during large-scale synthesis?

  • Answer : Critical parameters include:

  • Temperature Control : Maintain ≤0°C during lithiation steps to prevent side reactions.
  • Catalyst Selection : Use freshly distilled n-BuLi for efficient halogen-lithium exchange.
  • Workup Protocols : Neutralize excess HCl post-carboxylation using aqueous NaHCO₃, followed by recrystallization from ethanol/water (3:1 v/v) to isolate high-purity product .

Q. How can analytical challenges, such as co-eluting impurities in HPLC, be resolved?

  • Answer :

  • Gradient Elution : Adjust mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to separate impurities.
  • Mass Spectrometry (LC-MS) : Identify impurities via molecular ion peaks (e.g., dechlorinated byproduct at m/z 199.1).
  • Ion-Pair Chromatography : Use tetrabutylammonium phosphate to improve resolution of ionic species .

Q. What structural analogs of this compound have been explored, and how do modifications impact biological activity?

  • Answer : Common derivatives include:

  • 5-Methyl variant (CAS 720720-96-7): Enhanced lipophilicity (logP ~1.2) for improved membrane permeability .
  • 2-Amino derivatives (e.g., CAS 17899-48-8): Used as intermediates for further functionalization (e.g., coupling with pharmacophores) .
  • Brominated analogs (e.g., CAS 143150-92-9): Enable cross-coupling reactions (e.g., Suzuki-Miyaura) for diversity-oriented synthesis .

Q. How can contradictions in reported melting points or spectral data be addressed?

  • Answer : Discrepancies may arise from polymorphic forms or residual solvents. Mitigation steps:

  • Single-Crystal X-ray Diffraction (SCXRD) : Confirm crystal structure and hydrogen-bonding patterns.
  • Thermogravimetric Analysis (TGA) : Detect solvent retention (e.g., water or ethanol) affecting thermal properties .

Q. What challenges arise when scaling up synthesis, and how are they managed?

  • Answer :

  • Exothermic Reactions : Use jacketed reactors with controlled cooling during lithiation.
  • Byproduct Formation : Optimize stoichiometry (e.g., cyanamide:piperidone ratio ≥1.2:1) to minimize uncyclized intermediates.
  • Safety : Handle HCl gas scrubbing systems to prevent corrosion .

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S.ClH/c10-7(11)6-9-4-1-2-8-3-5(4)12-6;/h8H,1-3H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXOHPQQBQEJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965310-23-9
Record name Thiazolo[5,4-c]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965310-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

Diethyl 6,7-dihydrothiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate (1.76 mmol) in 3.5 N KOH solution (3 ml) was refluxed for 3 h (monitored by TLC). The reaction mixture was cooled to 0° C. and acidified with conc. HCl. The solid was collected by filtration and dried to yield the desired product. Yield: 60%.
Name
Diethyl 6,7-dihydrothiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate
Quantity
1.76 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride

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